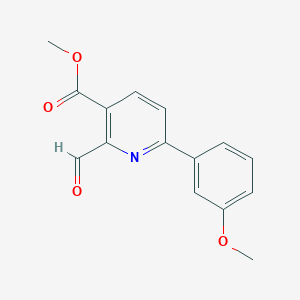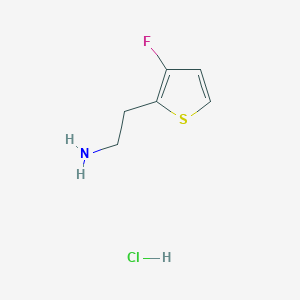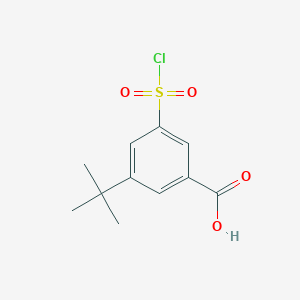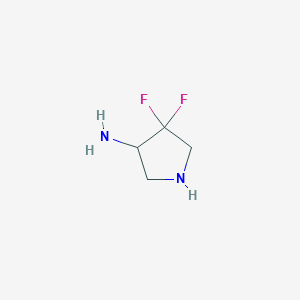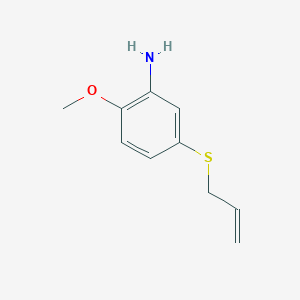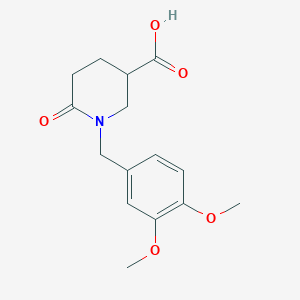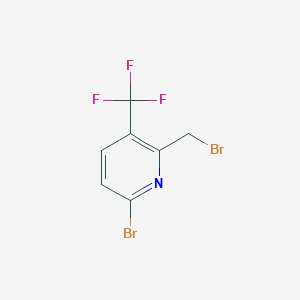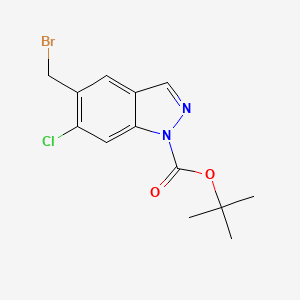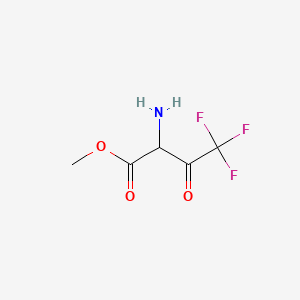
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is a fluorinated organic compound with the molecular formula C5H6F3NO3 It is known for its unique structural features, including the presence of a trifluoromethyl group and an amino group attached to a butanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide under basic conditions. The process begins with the formation of a Ni(II) complex with glycine Schiff base, which is then alkylated with trifluoromethyl iodide. The resultant alkylated Ni(II) complex is disassembled to reclaim the chiral auxiliary and produce the target compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis often involves the use of recyclable chiral auxiliaries and efficient catalytic systems to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxyl derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of fluorinated compounds and as a reagent in various organic transformations.
Biology: The compound is studied for its potential role in enzyme inhibition and as a bioisostere in drug design.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of drugs with improved metabolic stability and bioactivity.
Industry: The compound is used in the production of high-performance materials and as a reference standard in pharmaceutical testing
Mecanismo De Acción
The mechanism of action of Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzyme active sites, leading to inhibition or modulation of enzyme activity. The amino group allows for hydrogen bonding and electrostatic interactions with biological macromolecules, contributing to its bioactivity .
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 4,4,4-trifluoro-3-oxobutanoate
- Methyl 4,4,4-trifluoro-3-oxobutanoate
- 2-Methyl-2-propanyl 4,4,4-trifluoro-3-oxobutanoate
Uniqueness
Methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate is unique due to the presence of both an amino group and a trifluoromethyl group, which impart distinct chemical and biological properties.
Propiedades
Número CAS |
61141-67-1 |
|---|---|
Fórmula molecular |
C5H6F3NO3 |
Peso molecular |
185.10 g/mol |
Nombre IUPAC |
methyl 2-amino-4,4,4-trifluoro-3-oxobutanoate |
InChI |
InChI=1S/C5H6F3NO3/c1-12-4(11)2(9)3(10)5(6,7)8/h2H,9H2,1H3 |
Clave InChI |
CXXDMDXENVHENF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C(=O)C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


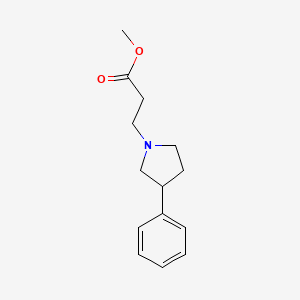
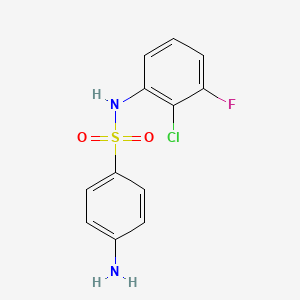
![2-{7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl}acetamide](/img/structure/B13001573.png)
